2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI) 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)
Brand Name: Vulcanchem
CAS No.: 180787-43-3
VCID: VC0067105
InChI: InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1
SMILES: CC(=O)CC1CCC2C1O2
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)

CAS No.: 180787-43-3

Main Products

VCID: VC0067105

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI) - 180787-43-3

CAS No. 180787-43-3
Product Name 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 1-[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one
Standard InChI InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1
Standard InChIKey NITSFWZMDUVHTB-BIIVOSGPSA-N
Isomeric SMILES CC(=O)C[C@@H]1CC[C@H]2[C@@H]1O2
SMILES CC(=O)CC1CCC2C1O2
Canonical SMILES CC(=O)CC1CCC2C1O2
Synonyms 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)
PubChem Compound 10855538
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator